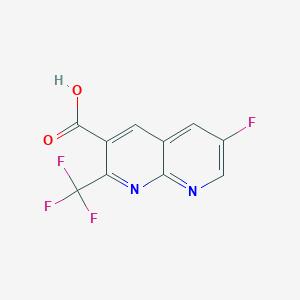
6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid is a fluorinated naphthyridine derivative with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as 2-fluoro-6-(trifluoromethyl)benzaldehyde, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridines or other derivatives.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its fluorinated structure can impart unique properties to the resulting compounds, such as increased stability and bioactivity.
Biology: In biological research, 6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid can be used as a probe to study biological processes or as a precursor for the synthesis of biologically active compounds. Its fluorinated nature can enhance its ability to interact with biological targets.
Medicine: In the medical field, this compound may serve as a lead compound for the development of new drugs. Its structural features can be exploited to design molecules with improved pharmacokinetic properties and therapeutic efficacy.
Industry: In the materials science industry, this compound can be used to develop new materials with unique properties, such as enhanced thermal stability and chemical resistance. Its incorporation into polymers or other materials can lead to the creation of advanced materials for various applications.
作用机制
The mechanism by which 6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The fluorine atoms can enhance binding affinity and selectivity, while the carboxylic acid group can improve solubility and bioavailability.
相似化合物的比较
2-Fluoro-6-(trifluoromethyl)benzaldehyde
2-Fluoro-6-(trifluoromethyl)benzyl alcohol
Trifluoromethyl-substituted naphthyridines
Uniqueness: 6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid stands out due to its specific combination of fluorine and trifluoromethyl groups, which can impart unique chemical and biological properties compared to other similar compounds
属性
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F4N2O2/c11-5-1-4-2-6(9(17)18)7(10(12,13)14)16-8(4)15-3-5/h1-3H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEHOTUBSAHCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=NC2=NC=C1F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2850869.png)

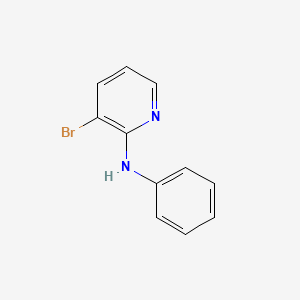
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2850876.png)
![3-methanesulfonyl-2-oxo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2850878.png)
![(1R,5S)-3-(phenylsulfonyl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2850879.png)
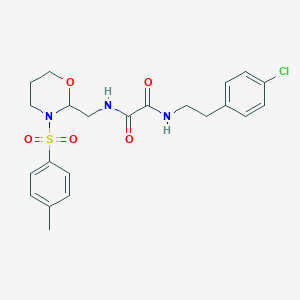
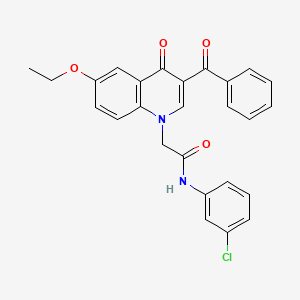
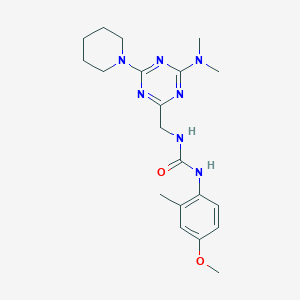
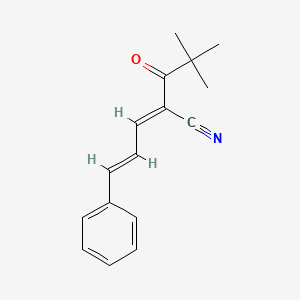
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2850885.png)
![2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2850886.png)
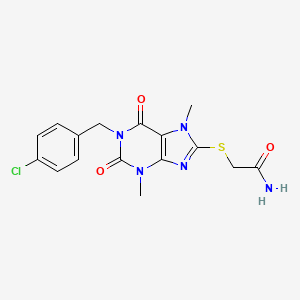
![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)
